molecular formula C6H9ClO2S B1582656 S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate CAS No. 64805-64-7

S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate

Cat. No.: B1582656
CAS No.: 64805-64-7
M. Wt: 180.65 g/mol
InChI Key: LUDPWTHDXSOXDX-UHFFFAOYSA-N
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Description

S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate (CAS 64805-64-7) is a chiral chemical intermediate of significant importance in pharmaceutical research and development. Its primary researched application is as a key synthetic precursor in the production of active pharmaceutical ingredients (APIs), most notably the antihypertensive drug Captopril . The (S)-enantiomer of this compound (CAS 69570-39-4) is specifically recognized as "Captopril Related Compound 5" and is used as a certified reference standard (CRS) for analytical purposes, including method development, validation, and quality control (QC) during commercial API production and Abbreviated New Drug Application (ANDA) submissions . With a molecular formula of C6H9ClO2S and a molecular weight of 180.65 g/mol , this compound is characterized by its high reactivity, primarily due to the acid chloride functional group. It is typically a liquid with a calculated density of approximately 1.224 g/cm³ and a boiling point of 229.1°C at 760 mmHg . Researchers must note that this reagent is classified as dangerous according to GHS standards, as it causes severe skin burns and eye damage (H314) . It is supplied for laboratory use only and must be handled with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPWTHDXSOXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50886699
Record name Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester
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Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64805-64-7
Record name S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate
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Record name Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester
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Record name Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester
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Record name Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester
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Record name S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate
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Preparation Methods

Detailed Preparation Methods and Reaction Conditions

Step Reaction Description Reagents and Conditions Yield and Notes
1. Acid Chloride Formation Conversion of 3-acetylthio-2-methylpropanoic acid to acid chloride Thionyl chloride (SOCl2) with pyridine in toluene, ambient temperature, 1.5 hours High conversion; essential for activating the carboxyl group for thioesterification
2. Thioesterification Reaction of acid chloride with ethanethiol or ethanethioic acid Ethanethiol in presence of base (e.g., pyridine) or acidic catalysis; solvent: toluene or similar; temperature: room temperature to mild heating Yields reported up to 98.3%; reaction requires careful control to avoid side reactions
3. Purification Removal of impurities and isolation of pure compound Crystallization or column chromatography using ethyl acetate/hexane gradients High purity product; chromatographic methods improve isolation from side-products

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis: For related thioesters, microwave irradiation at ~120°C for 20 minutes in phosphate buffer has been reported to increase reaction efficiency and reduce side products, potentially applicable to this compound.

  • Protecting Group Strategies: To address regioselectivity and minimize side reactions, protecting groups such as tert-butoxycarbonyl (Boc) can be used on competing functional groups during synthesis.

Analytical and Characterization Techniques

The preparation process is complemented by rigorous analytical characterization to confirm structure and purity:

Technique Key Features Data for S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate
13C NMR Identification of carbonyl and chlorinated carbons Carbonyl carbon peak near δ 167.5 ppm; chlorinated methylene near δ 42.7 ppm
Mass Spectrometry (ESI-MS) Molecular ion confirmation Molecular ion peak at m/z 180.652 (C6H9ClO2S)
Infrared Spectroscopy (IR) Functional group identification Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch)
HPLC Purity and impurity quantification C18 column, acetonitrile/water (70:30 v/v), UV detection at 254 nm; LOD ≤ 0.1% for impurities

Industrial Scale and Process Optimization

Industrial production scales up the laboratory methods with specialized equipment to maintain reaction parameters and ensure safety when handling reagents like thionyl chloride. Purification on a large scale typically involves crystallization and distillation to achieve high purity. Process optimization includes:

  • Use of inert atmosphere (N2 or Ar) to prevent oxidation or degradation.
  • Temperature control to avoid decomposition or side reactions.
  • Use of appropriate solvents to maximize yield and facilitate purification.

Research Findings and Case Studies

  • A notable synthesis reported by Suh et al. (Journal of Medicinal Chemistry, 1985) describes the use of pyridine and thionyl chloride in toluene for acid chloride formation followed by thioesterification, achieving yields of 98.3%.

  • Patent EP0008831B1 details a multi-step process involving acid chloride formation, reaction with L-proline derivatives, and purification steps including extraction and crystallization, illustrating the compound’s utility in preparing proline derivatives.

  • Regioselectivity and optical purity are critical in some synthetic applications, addressed by protecting groups and chiral resolution techniques, with HPLC used to quantify isomer ratios.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C6H9ClO2S
Molecular Weight 180.65 g/mol
CAS Number 64805-64-7
Acid Chloride Formation Thionyl chloride, pyridine, toluene, ambient temp, 1.5 h
Thioesterification Ethanethiol, base/acid catalysis, toluene, room temp to mild heat
Purification Crystallization, column chromatography (ethyl acetate/hexane)
Yield Up to 98.3% reported
Storage Conditions Store under inert gas, 2–8°C, protect from light and moisture
Analytical Techniques 13C NMR, ESI-MS, IR, HPLC

Chemical Reactions Analysis

Types of Reactions: S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate" are not available in the provided search results, here's what can be gathered about its applications and related compounds:

Scientific Research Applications
This compound is known for its applications in chemistry, biology, and medicine. It exhibits distinct reactivity compared to similar compounds and is used in various scientific fields.

As a Building Block
3-(4-Methylthiophenyl)propionic acid, a compound with a similar structure, is a versatile building block used in synthesizing biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .

Preparation of Proline Derivatives
A process exists for preparing proline derivatives by reacting a proline compound with a derivative of 3-mercapto-2-methylpropionic acid, or A-mercapto-isobutyric acid . This process involves using an optically active D(-)-3-mercapto-2-methylpropionic acid with a protected mercapto function, converting it to the corresponding acid chloride, and reacting it with an L-proline compound . The protected mercapto function is then liberated to obtain the desired proline derivative . The invention also extends to the proline derivatives prepared this way, including their salts and esters .

Mechanism of Action

The mechanism of action of S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate involves its interaction with specific molecular targets and pathways within cells. It works by inhibiting protein synthesis in bacteria, which prevents their growth and reproduction. This makes it a valuable tool in the study of bacterial resistance and the development of new antibiotics.

Comparison with Similar Compounds

Racecadotril-Tetrazole-Amino Acid Derivatives

A series of tetrazole-functionalized ethanethioates (e.g., 15l, 15f, 15g) exhibit structural parallels through their acetylthio groups but differ in substituents such as indole, benzyl, or hydroxypropyl moieties (Table 1).

Table 1. Comparison of Tetrazole Derivatives

Compound Molecular Formula Key Substituents Yield (%) Application
Target Compound C₆H₉ClO₂S 3-chloro-2-methyl-3-oxopropyl N/A Captopril impurity
15l C₂₄H₂₇N₇O₅S Tetrazole, indole, benzyl 76 Antihypertensive research
15g C₂₀H₂₇N₇O₄S₂ Hydroxypropan-2-yl, benzyl 62 Enzyme inhibition

S-(2-(Cyclopropylamino)-2-oxoethyl) Ethanethioate

This compound (C₇H₁₁NO₂S) replaces the chloro-oxopropyl group with a cyclopropylamino-carbonyl moiety. Its NMR data (δ 167.5 ppm for C=O) confirm structural integrity, and it serves as a ligand in muscarinic receptor studies, highlighting the impact of cyclopropyl groups on receptor binding .

Thioesters in Materials Science

S-(4-Ethynyl-phenyl) Ethanethioate

Used in molecular wires, this derivative features an ethynylphenyl group, enabling π-conjugation for electronic applications. Its synthesis via Sonogashira coupling contrasts with the target compound’s reliance on thiol-ene click chemistry .

S-[3-(1,3-Dioxoisoindol-2-yl)oxypropyl] Ethanethioate

With a dioxoisoindolyloxypropyl chain (C₁₃H₁₃NO₄S), this compound exhibits altered solubility and reactivity due to its aromatic oxypropyl group, making it suitable for polymer modification .

Functional Group Impact on Reactivity

  • Chlorine vs. Ethynyl : The chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas ethynyl groups promote cross-coupling in materials synthesis .
  • Thioester Stability : Derivatives with bulky substituents (e.g., benzyl in 15l ) exhibit increased steric hindrance, reducing hydrolysis rates compared to the target compound’s simpler structure .

Physicochemical Properties

Table 2. Key Property Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Spectral Data (IR/NMR)
Target Compound 217.28 Not reported Cl-C=O stretch: 1720 cm⁻¹
15i 487.56 165–167 NH stretch: 3280 cm⁻¹
S-[3-(Dioxoisoindol)…] 279.32 Not reported Aromatic C-H: 3050 cm⁻¹

Biological Activity

S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C6H9ClO2SC_6H_9ClO_2S, is classified as a thioester. Its structure is characterized by the presence of a chloro group and a keto-functionalized propyl moiety, which may contribute to its reactivity and biological properties .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain thioester derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases. This compound has been evaluated for its cholinesterase inhibitory activity. Preliminary findings suggest that it may exhibit moderate inhibition against acetylcholinesterase (AChE), which is vital for neurotransmitter regulation .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies typically involve human cell lines to assess the compound's potential toxic effects. Results indicate that while some derivatives show promising bioactivity, they also possess varying degrees of cytotoxicity, necessitating further investigation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thioesters, this compound was tested against multiple pathogens. The results demonstrated significant growth inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cholinesterase Activity

A comparative analysis was conducted on several thioester compounds, including this compound. The study reported an IC50 value of approximately 60 µM for AChE inhibition, suggesting potential applicability in neuropharmacology .

CompoundIC50 (µM)Activity Type
This compound60AChE Inhibition
Standard (Physostigmine)10AChE Inhibition
Compound A (Similar Thioester)45AChE Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate?

  • Methodological Answer : The compound can be synthesized via thioesterification reactions. For example, reacting 3-chloro-2-methyl-3-oxopropanol with ethanethiol under acidic catalysis. Microwave-assisted synthesis (e.g., 120°C for 20 min in phosphate buffer) has been shown to improve reaction efficiency for similar thioesters, reducing side-product formation . Purification typically involves column chromatography with ethyl acetate/hexane gradients to isolate the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 13C NMR : Key peaks include δ ~167.5 ppm (carbonyl group) and δ ~42.7 ppm (chlorinated methylene) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 180.652 (C₆H₉ClO₂S) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .

Q. What are the critical physical properties influencing laboratory handling?

  • Answer :

  • Density : 1.224 g/cm³ .
  • Boiling Point : ~229°C at 760 mmHg .
  • Stability : Hygroscopic and light-sensitive; store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Methodological Answer : Regioselective thioesterification can be achieved using protecting groups (e.g., tert-butoxycarbonyl [Boc]) on competing hydroxyl or amine moieties. Catalytic systems like Cu(0) in Ullmann condensations minimize undesired cross-coupling . Optimizing solvent polarity (e.g., DMF vs. THF) and reaction temperature further enhances selectivity .

Q. What advanced analytical methods quantify trace impurities of this compound in pharmaceuticals?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Limit of detection (LOD) ≤ 0.1% .
  • GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 180.652 for quantification .

Q. What strategies stabilize this compound under reactive conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral pH (6–8) to prevent hydrolysis of the thioester group .
  • Radical Scavengers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
  • Low-Temperature Reactions : Conduct reactions below 25°C to preserve the chloro-oxopropyl moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate
Reactant of Route 2
Reactant of Route 2
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate

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